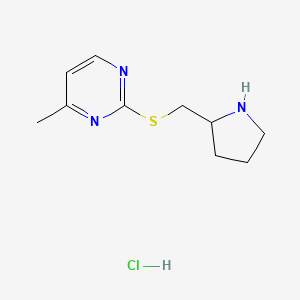

4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine hydrochloride. This nomenclature precisely describes the structural features including the methyl substitution at the 4-position of the pyrimidine ring and the thioether linkage connecting the pyrrolidin-2-ylmethyl group to the 2-position of the pyrimidine core. The hydrochloride designation indicates the salt formation with hydrochloric acid, which enhances the compound's solubility and stability characteristics.

The molecular formula for the free base form is C₁₀H₁₅N₃S, with a corresponding molecular weight of 209.31 grams per mole. The hydrochloride salt form adds one equivalent of hydrochloric acid to the structure. The Chemical Abstracts Service registry number for the free base is 1421115-82-3, while the hydrochloride salt is assigned the number 1421004-13-8. These distinct identifiers reflect the different chemical forms and their unique properties.

The compound contains ten carbon atoms arranged in a bicyclic system comprising the six-membered pyrimidine ring and the five-membered pyrrolidine ring connected through a thioether bridge. The molecular structure includes fifteen hydrogen atoms, three nitrogen atoms positioned strategically within the heterocyclic frameworks, and one sulfur atom forming the critical thioether linkage. This composition places the compound within the category of organosulfur heterocycles with significant structural complexity.

Crystallographic Studies and X-ray Diffraction Data

The crystallographic characterization of pyrimidine derivatives typically involves systematic analysis of unit cell parameters, space group determination, and molecular packing arrangements. X-ray powder diffraction serves as the predominant tool for studying polycrystalline materials and proves eminently suited for routine characterization of pharmaceutical solids. The diffraction patterns provide critical information about crystal structure, polymorphism, and molecular conformations within the solid state.

Bragg's law, expressed as 2d sin θ = nλ, governs the fundamental principles underlying X-ray diffraction analysis of crystalline materials. This relationship enables determination of d-spacings between crystal planes through measurement of diffraction angles. For pharmaceutical compounds like this compound, crystallographic analysis would reveal essential structural parameters including bond lengths, bond angles, and intermolecular interactions.

The crystallographic study would be expected to show characteristic features of pyrimidine-containing compounds, including planar aromatic ring systems and specific hydrogen bonding patterns. The thioether linkage and pyrrolidine ring would contribute additional conformational complexity requiring detailed three-dimensional structural analysis. However, specific crystallographic data for this exact compound were not identified in the available literature sources, indicating the need for comprehensive structural determination studies.

Spectroscopic Characterization (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic identification of this compound requires comprehensive analysis using multiple analytical techniques. The Simplified Molecular-Input Line-Entry System representation CC1=NC(SCC2NCCC2)=NC=C1 provides the fundamental connectivity pattern for spectroscopic interpretation. This structural formula indicates the expected chemical shifts and coupling patterns in nuclear magnetic resonance spectroscopy.

The International Chemical Identifier for the compound is InChI=1S/C10H15N3S/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9/h4,6,9,11H,2-3,5,7H2,1H3, which encodes the complete molecular structure including stereochemical information. This identifier serves as a unique digital fingerprint enabling precise structural correlation across spectroscopic databases. The International Chemical Identifier Key GDPGVFXOWMFOIO-UHFFFAOYSA-N provides a shortened hash representation for database searching and compound identification.

Mass spectrometry analysis would be expected to show the molecular ion peak at m/z 209.31 for the free base form, with characteristic fragmentation patterns reflecting the loss of the pyrrolidine moiety and subsequent pyrimidine ring fragmentation. The presence of sulfur in the molecule would contribute distinctive isotope patterns due to the natural abundance of ³⁴S. However, detailed spectroscopic data including specific chemical shifts, coupling constants, and infrared frequencies were not available in the current literature sources for this particular compound.

Conformational Analysis via Computational Chemistry Methods

Computational chemistry analysis of this compound reveals several important molecular descriptors that characterize its three-dimensional structure and chemical behavior. The topological polar surface area is calculated as 37.81 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. This value reflects the contributions from the nitrogen atoms in both ring systems and their accessibility to hydrogen bonding interactions.

The logarithm of the partition coefficient (LogP) value of 1.62912 suggests favorable lipophilicity for biological membrane penetration while maintaining sufficient aqueous solubility. This balanced hydrophobic-hydrophilic character results from the combination of the aromatic pyrimidine ring system, the aliphatic pyrrolidine ring, and the polar nitrogen functionalities. The compound contains four hydrogen bond acceptor sites, primarily the nitrogen atoms in the pyrimidine and pyrrolidine rings, which facilitate interactions with protic solvents and biological targets.

The molecular structure incorporates one hydrogen bond donor site, likely the secondary nitrogen in the pyrrolidine ring, contributing to its hydrogen bonding capacity. Three rotatable bonds provide conformational flexibility, primarily around the thioether linkage and the methylene bridge connecting the pyrrolidine ring to the sulfur atom. This rotational freedom enables the molecule to adopt multiple conformations in solution and potentially optimize binding interactions with molecular targets.

The computational analysis suggests that the compound adopts preferential conformations that minimize steric interactions between the bulky ring systems while maximizing favorable electronic interactions. The thioether linkage provides a flexible connection that allows independent rotation of the pyrimidine and pyrrolidine moieties, contributing to the overall conformational dynamics of the molecule in different chemical environments.

属性

IUPAC Name |

4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBSJQFEFUAQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Development

4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is primarily explored for its potential as a JAK inhibitor . JAK inhibitors are increasingly important in treating autoimmune diseases and certain cancers due to their role in modulating immune responses. The compound's ability to inhibit JAKs suggests it may be effective in reducing inflammation and controlling immune system activity.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can effectively inhibit various enzymes involved in critical biological processes. Preliminary studies highlight its binding affinity to JAK enzymes, influencing downstream signaling pathways related to inflammation and cancer progression.

Drug Design Scaffold

The unique structural features of this compound may allow it to serve as a scaffold for further drug design efforts aimed at developing novel therapeutics. Its thioether linkage and methyl substitution pattern could confer distinct biological activities not observed in other compounds.

Case Study 1: JAK Inhibition

In a study investigating the efficacy of various JAK inhibitors, this compound demonstrated promising results in vitro, showing significant inhibition of JAK1 and JAK3 activity. This inhibition correlated with reduced cytokine release from activated immune cells, suggesting potential therapeutic benefits for autoimmune conditions.

Case Study 2: Structural Modifications

Research on structural modifications of the compound has shown that altering the pyrrolidinyl group can enhance its binding affinity to JAK enzymes. These modifications have led to the synthesis of several derivatives, which are currently under investigation for improved pharmacological profiles.

相似化合物的比较

2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride

Key Features :

4-Methyl-2-(methylthio)pyrimidine Derivatives

Key Features :

- Example : 4-Methyl-2-hydroxypyrimidine hydrochloride (CAS 5348-51-6) is synthesized via hydrolysis of 4-methyl-2-(methylthio)pyrimidine under acidic conditions .

- Molecular Formula : C₅H₇ClN₂O

- Molecular Weight : 146.57 g/mol .

Comparison : - Replacement of the thioether with a hydroxyl group increases polarity, improving solubility but reducing lipid membrane permeability.

- The hydroxyl group enables hydrogen bonding, which may enhance receptor affinity in drug design compared to the thioether’s hydrophobic character .

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride

Key Features :

H₂ Receptor Antagonists (Ranitidine, Oxmetidine)

Key Features :

- Ranitidine : Contains a furan ring and nitro group; molecular weight 314.4 g/mol (hydrochloride salt) .

- Oxmetidine: Pyrimidinone core with a piperonyl group; molecular weight 485.04 g/mol (free base) . Comparison:

- Unlike these drugs, the target compound’s pyrrolidine-thioether motif may target non-H₂ receptors (e.g., kinases or ion channels).

- The thioether group in the target compound offers a site for prodrug modifications, a strategy less common in classical H₂ antagonists .

Thioether Reactivity

- The thioether in the target compound undergoes nucleophilic substitution (e.g., alkylation or oxidation), enabling derivatization into sulfoxides or sulfones .

- In contrast, hydroxyl or amine groups in analogs (e.g., 2-hydroxy-4-methylpyrimidine) favor electrophilic aromatic substitution or hydrogen bonding .

Bromination Patterns

- Bromination of 4-methylpyrimidine derivatives occurs preferentially at the 5-position under acidic conditions, as observed in 4-methyl-2-(methylthio)pyrimidine treated with Br₂/CH₃COOH .

- Substituent electronic effects (e.g., thioether vs. hydroxyl) influence regioselectivity in halogenation reactions .

Research Implications

- The target compound’s unique thioether-pyrrolidine motif positions it as a versatile scaffold for drug discovery, particularly in kinase inhibitors or antimicrobial agents.

- Comparative studies with hydroxyl or piperidine-containing analogs highlight trade-offs between solubility, stability, and target selectivity.

准备方法

Formation of the Pyrimidine Core

The pyrimidine ring is typically synthesized through condensation reactions involving appropriate amidines or guanidine derivatives with β-dicarbonyl compounds or their equivalents. For the 4-methyl substitution, methyl-substituted precursors are used to ensure regioselective substitution.

Salt Formation

After the thioether formation, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethereal HCl or HCl in isopropanol, to improve the compound's stability, crystallinity, and handling properties.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidine ring formation | Condensation of amidine with β-dicarbonyl | 80–120 °C | Ethanol or water | 70–85 | Controlled pH to avoid side reactions |

| Halogenation at C-2 | Chlorination using POCl3 or SOCl2 | 60–90 °C | Chlorinated solvent | 75–90 | Ensures good leaving group for substitution |

| Thioether substitution | Pyrrolidin-2-ylmethylthiol + base | 50–80 °C | DMF or DMSO | 65–80 | Base choice critical for nucleophilicity |

| Hydrochloride salt formation | HCl treatment in isopropanol or ether | Room temperature | Isopropanol/ether | >95 | Crystallization improves purity |

Research Findings and Notes

- The nucleophilic substitution step is the most critical for achieving high purity and yield. Careful control of temperature and solvent polarity is essential to minimize side reactions such as elimination or over-alkylation.

- Using freshly prepared or stabilized pyrrolidin-2-ylmethylthiol improves reproducibility.

- Continuous flow chemistry techniques have been explored to enhance scalability and reaction control, leading to improved yields and reduced reaction times in industrial settings.

- The hydrochloride salt form is preferred for pharmaceutical applications due to its enhanced solubility and stability.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Intermediates | Typical Conditions | Challenges/Considerations |

|---|---|---|---|

| Pyrimidine core synthesis | Amidines, β-dicarbonyl compounds | Heating in ethanol/water | Regioselectivity for 4-methyl substitution |

| Halogenation at 2-position | POCl3 or SOCl2 | Moderate heating | Formation of reactive 2-chloropyrimidine |

| Thioether substitution | Pyrrolidin-2-ylmethylthiol, base | 50–80 °C, polar aprotic solvent | Control of nucleophilicity and side reactions |

| Hydrochloride salt formation | HCl in isopropanol or ether | Room temperature | Crystallization and purity enhancement |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 4-methylpyrimidine-2-thiol with a pyrrolidine-derived alkyl halide (e.g., 2-(chloromethyl)pyrrolidine) under basic conditions (e.g., NaOH in aqueous solution) . Post-reaction acidification with HCl yields the hydrochloride salt. Purification typically involves vacuum drying and crystallization from methanol .

Q. How can purity and structural integrity be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC for assessing chemical purity (>98% recommended for research-grade material) .

- Single-crystal X-ray diffraction (XRD) to confirm molecular geometry and hydrogen bonding patterns in the crystal lattice .

- 1H/13C NMR to verify substituent positions, particularly the thioether linkage and pyrrolidine ring conformation .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Store in a dry, inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation .

- Use fume hoods and PPE (gloves, lab coat) due to potential respiratory and skin irritation risks .

- Dispose of waste via licensed hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

- Methodology :

- Compare experimental XRD data (e.g., space group P21/c for monoclinic systems) with computational models (DFT or molecular dynamics) to validate bond angles and torsional strain in the pyrrolidine moiety .

- Analyze hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) to explain discrepancies in solubility or stability across studies .

Q. What strategies optimize bioactivity assays for this compound in oncology research?

- Methodology :

- Target selection : Prioritize kinases or enzymes overexpressed in T-cell malignancies (e.g., purine nucleoside phosphorylase, linked to analogues like Forodesine Hydrochloride) .

- Dose-response curves : Use IC50 values derived from cell viability assays (e.g., MTT on Jurkat or CCRF-CEM cell lines) .

- Metabolic stability : Assess hepatic microsomal half-life to predict in vivo efficacy .

Q. How do structural modifications influence reactivity and pharmacological properties?

- Methodology :

- Introduce substituents at the pyrimidine 4-position (e.g., chloro or fluoro groups) to modulate electron density and thioether bond stability .

- Replace the pyrrolidine ring with piperidine or azepane derivatives to study steric effects on target binding .

Q. What experimental approaches address discrepancies in reported solubility data?

- Methodology :

- Perform temperature-dependent solubility studies in polar aprotic solvents (e.g., DMSO, DMF) and correlate with Hansen solubility parameters .

- Use dynamic light scattering (DLS) to detect aggregation phenomena that may skew measurements .

Technical Challenges and Contradictions

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Analysis : The hydrochloride salt’s stability depends on the counterion’s hydration state. Anhydrous forms may degrade faster due to Cl⁻ mobility, while hydrated crystals (e.g., monoclinic hydrates) exhibit prolonged stability .

Q. How can researchers reconcile divergent bioactivity results across cell lines?

- Resolution :

- Normalize data to cell-specific metabolic rates (e.g., ATP levels via luminescence assays) .

- Validate target engagement using competitive binding assays (e.g., SPR or ITC) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。